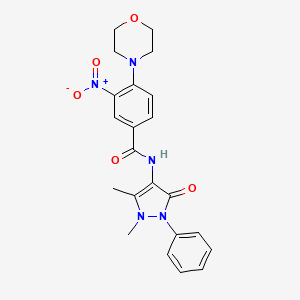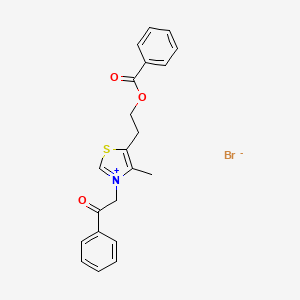![molecular formula C24H25N3O5S B5249380 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5249380.png)
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyridazinone core with sulfonyl and morpholine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the aromatic ring using sulfonyl chlorides under basic conditions.
Attachment of the Morpholine Group: This can be done via nucleophilic substitution reactions where morpholine is introduced to the sulfonylated aromatic ring.
Final Coupling: The final step involves coupling the pyridazinone core with the substituted aromatic ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The pyridazinone core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares the morpholine and aromatic ring features but has a different core structure.
4-Benzoylmorpholine: Similar in having a morpholine and aromatic ring but lacks the pyridazinone core.
Uniqueness
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with sulfonyl and morpholine substituents, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
属性
IUPAC Name |
6-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-17-3-6-19(7-4-17)22(28)16-27-24(29)10-9-21(25-27)20-8-5-18(2)23(15-20)33(30,31)26-11-13-32-14-12-26/h3-10,15H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXSKKDZQCIBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile](/img/structure/B5249302.png)
![6-[5-(4-bromophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5249313.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide](/img/structure/B5249319.png)
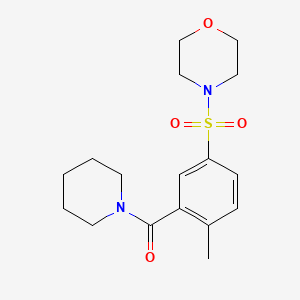
![N-(3-isopropoxypropyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5249331.png)

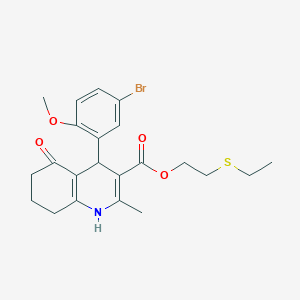
![1-cyclohexyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5249337.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5249353.png)
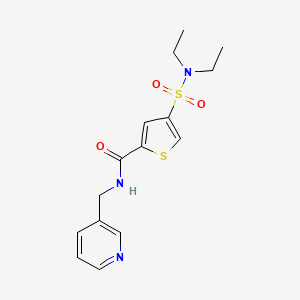
![METHYL 4-(5-BROMO-2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B5249369.png)
![5-bromo-2-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5249373.png)
